1-tert-butyl-3-phenyl-1H-pyrazole

Description

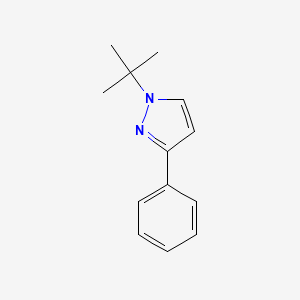

Structure

2D Structure

3D Structure

Properties

CAS No. |

1269293-29-9 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.285 |

IUPAC Name |

1-tert-butyl-3-phenylpyrazole |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)15-10-9-12(14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

UECGAZMPLYGHSC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1C=CC(=N1)C2=CC=CC=C2 |

Synonyms |

1-tert-butyl-3-phenyl-1H-pyrazole |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butyl 3 Phenyl 1h Pyrazole and Its Substituted Derivatives

Cyclocondensation Approaches to the Pyrazole (B372694) Ring System

The construction of the pyrazole ring is most classically achieved through the cyclocondensation of a C3-dicarbonyl unit with a hydrazine (B178648) derivative. nih.govnih.govmdpi.com This approach, known as the Knorr pyrazole synthesis, remains a fundamental and widely used method. nih.govnih.govmdpi.com

Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors

The reaction between a 1,3-dicarbonyl compound and a hydrazine is a direct and efficient route to polysubstituted pyrazoles. nih.govmdpi.comresearchgate.net For the synthesis of 1-tert-butyl-3-phenyl-1H-pyrazole, the key precursors are tert-butylhydrazine (B1221602) and a 1,3-dicarbonyl compound bearing a phenyl group, such as 1-phenylbutane-1,3-dione. nih.govresearchgate.net The condensation of these two components leads to the formation of the pyrazole ring through a sequence of addition, cyclization, and dehydration. chim.it

These reactions can be performed under various conditions, often involving heating in a suitable solvent like ethanol. researchgate.net The versatility of this method is high, as the 1,3-dicarbonyl compounds can be generated in situ from precursors like ketones and acid chlorides, expanding the range of accessible pyrazole derivatives. organic-chemistry.org For instance, Heller and Natarajan developed a method where 1,3-diketones are synthesized in situ from ketones and acid chlorides and are subsequently converted to pyrazoles by the addition of hydrazine, allowing for a rapid synthesis of previously inaccessible structures. mdpi.comorganic-chemistry.org

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Key Findings | Reference |

|---|---|---|---|---|

| 1-Phenyl-1,3-butanedione | tert-Butylhydrazine | 1-tert-butyl-3-phenyl-1H-pyrazole and 1-tert-butyl-5-phenyl-1H-pyrazole | Reaction yields a mixture of regioisomers. | nih.govresearchgate.net |

| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | tert-Butylhydrazine hydrochloride | 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles | Regioselectivity is highly dependent on reaction conditions (solvent, base). | researchgate.net |

| Acetylferrocene / Dimethyl carbonate | Phenylhydrazine (B124118) | 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Claisen condensation to form the dicarbonyl intermediate, followed by cyclization. | ineosopen.org |

| Ketones + Acid Chlorides (in situ) | Hydrazine | 3,5-Disubstituted pyrazoles | In situ generation of dicarbonyls allows for a fast and general synthesis. | mdpi.comorganic-chemistry.org |

Regioselective Synthesis Strategies and Mechanistic Considerations

A significant challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the potential formation of two regioisomers. nih.govbeilstein-journals.org In the case of reacting 1-phenylbutane-1,3-dione with tert-butylhydrazine, the product can be either this compound or 1-tert-butyl-5-phenyl-1H-pyrazole. The outcome is determined by which nitrogen atom of the hydrazine attacks which carbonyl group of the diketone.

The mechanism proceeds via the initial formation of a hydrazone intermediate. The regioselectivity is influenced by several factors:

Steric Hindrance: The bulky tert-butyl group on the hydrazine can sterically hinder its approach to the more sterically encumbered carbonyl group of the diketone, thereby directing the regiochemical outcome.

Electronic Effects: The electronic nature of substituents on both the dicarbonyl compound and the hydrazine can influence the reactivity of the carbonyl carbons and the nucleophilicity of the nitrogen atoms. researchgate.net

Reaction Conditions: The pH of the reaction medium is crucial. Acidic conditions can protonate the hydrazine, while basic conditions can deprotonate the dicarbonyl to form an enolate. researchgate.net Studies have shown that for certain substrates, such as 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones reacting with tert-butylhydrazine, basic conditions (NaOH in EtOH) favor the formation of the 5-substituted isomer with high regioselectivity. researchgate.net In contrast, using arylhydrazine hydrochlorides often favors the 1,3-regioisomer. nih.gov

For example, the reaction of tert-butylhydrazine hydrochloride with certain trifluoromethyl-containing enones can lead to the formation of the unsubstituted NH-pyrazole as a major product due to an elimination reaction favored by the initial protonation of the hydrazine. nih.gov This highlights the delicate balance of factors that must be controlled to achieve a desired regioisomer. researchgate.netnih.gov

Utilization of Nitriles in Pyrazole Ring Formation

An alternative to the classic dicarbonyl approach involves the use of nitriles as precursors for the pyrazole ring. clockss.org This method is particularly useful for synthesizing 5-aminopyrazoles. chim.it The general strategy involves the reaction of hydrazines with β-functionalized nitriles, such as β-ketonitriles or α,β-unsaturated nitriles. chim.itclockss.org

The reaction of a hydrazine with a β-ketonitrile, like benzoylacetonitrile, proceeds through an initial nucleophilic attack on the ketone carbonyl to form a hydrazone. chim.it This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the 5-aminopyrazole. chim.it

A more advanced multicomponent approach involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. acs.orgnih.gov This modular method avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final step through an oxidation-induced coupling on a titanium center. nih.gov In this process, a diazatitanacyclohexadiene intermediate is formed, which upon oxidation, undergoes an electrocyclic ring closure to yield the pyrazole product. nih.gov

Functionalization and Derivatization Techniques on the this compound Scaffold

Once the core this compound structure is synthesized, it can be further modified to introduce various functional groups. This is often achieved by starting with a pyrazole derivative that already contains a reactive handle, such as an amino or carbonyl group.

N-Sulfonylation Reactions of Pyrazole Amines

The functionalization of aminopyrazoles is a common strategy to create diverse derivatives. nih.govplos.org N-sulfonylation, the reaction of an aminopyrazole with a sulfonyl chloride, yields pyrazole-sulfonamide hybrids. mdpi.com For instance, a derivative such as 5-amino-3-(tert-butyl)-1-methyl-1H-pyrazole can be reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (B128534). mdpi.com This reaction typically occurs in a solvent like acetonitrile (B52724) at room temperature and can lead to the formation of a disulfonylated product, where two sulfonyl groups are attached to the amino nitrogen. mdpi.com

Table 2: Derivatization Reactions on Pyrazole Scaffolds

| Starting Pyrazole Derivative | Reagent(s) | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride, Triethylamine | N-Sulfonylated pyrazole | Reaction yields a disulfonylated product. | mdpi.com |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Primary/Secondary Amines, Sodium triacetoxyborohydride (B8407120) | Aminomethylated pyrazole | Efficient reductive amination; best yields with NaBH(OAc)3 in dichloroethane. | ineosopen.org |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, then NaBH4 | N-Alkylated aminopyrazole | One-pot condensation/reduction sequence. | researchgate.net |

Reductive Amination Sequences for Pyrazole Derivatives

Reductive amination is a powerful method for introducing aminoalkyl groups onto the pyrazole scaffold. ineosopen.orgharvard.edu This two-step process, which can often be performed in one pot, involves the reaction of a pyrazole aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. researchgate.netharvard.edu

A pyrazole carbaldehyde, such as an analog of this compound-4-carbaldehyde, can be reacted with various primary or secondary amines. ineosopen.orgresearchgate.net A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is often preferred because it selectively reduces the iminium ion without affecting the carbonyl group precursor. ineosopen.orgharvard.edu Studies on 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have shown that the best yields for reductive amination are achieved using sodium triacetoxyborohydride while refluxing in dichloroethane. ineosopen.org This method is highly versatile and tolerates a wide range of amines, including aliphatic, aromatic, primary, and secondary amines. ineosopen.orgharvard.edu

Palladium-Catalyzed Cross-Coupling Reactions for Arylation and Alkynylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the functionalization of heterocyclic cores like pyrazole. ktu.edu These methods are particularly valuable for introducing aryl and alkynyl groups, which can significantly modulate the electronic and steric properties of the final molecule. rsc.org The strategy often involves the use of pyrazole triflates (or nonaflates) as electrophilic partners, which are readily prepared from the corresponding hydroxypyrazoles (pyrazolones). ktu.eduresearchgate.net

Key palladium-catalyzed reactions for the functionalization of the pyrazole ring include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide or triflate. For pyrazole synthesis, pyrazole triflates can be coupled with a variety of (hetero)aryl boronic acids. ktu.eduresearchgate.net The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, often with a base like K₃PO₄ or K₂CO₃. ktu.eduresearchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands like tBuBrettPhos has been shown to be effective for the C-N coupling of aryl triflates with pyrazole derivatives, affording N-arylpyrazoles in high yields. researchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. For pyrazole functionalization, pyrazole triflates are coupled with terminal alkynes, such as phenylacetylene, under standard Sonogashira conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base like triethylamine (TEA). researchgate.net This method allows for the direct introduction of alkynyl moieties onto the pyrazole ring. ktu.edu

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. While sometimes resulting in lower yields compared to Suzuki or Sonogashira reactions for pyrazole triflates, it remains a viable method for introducing alkenyl groups. ktu.edu

These cross-coupling reactions on pyrazole triflate intermediates provide a versatile platform for creating a library of substituted pyrazoles, including those with the 1-tert-butyl-3-phenyl moiety, by modifying the coupling partners.

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Suzuki | 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | 94 | ktu.edu |

| Suzuki | 3-Triflyloxy-1-phenyl-1H-pyrazol-4-yl-ethanone | 2-Naphthylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 3-Aryl-1-phenyl-1H-pyrazol-4-yl-ethanone | 85 | ktu.edu |

| Sonogashira | 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA | 3-Alkynyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 70 | ktu.eduresearchgate.net |

| Heck | 3-Triflyloxy-1-phenyl-1H-pyrazol-4-yl-ethanone | Ethyl acrylate | Pd(PPh₃)₂Cl₂, TEA | 3-Alkenyl-1-phenyl-1H-pyrazol-4-yl-ethanone | 78 | ktu.edu |

| C-N Coupling | Aryl Triflate | 3-Trimethylsilylpyrazole | Pd catalyst, tBuBrettPhos | 1-Aryl-3-trimethylsilylpyrazole | High | researchgate.net |

Modern Synthetic Innovations in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for constructing heterocyclic scaffolds.

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by reducing reaction times, saving resources, and simplifying purification processes. Several one-pot, multi-component procedures have been developed for pyrazole synthesis. organic-chemistry.orgmdpi.com A common approach involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and often a third component to build a polysubstituted pyrazole in a single step. bohrium.com For instance, a three-component reaction of a β-diketone, an arylhydrazine, and an arylglyoxal can produce fully substituted pyrazoles under mild, metal-free conditions. bohrium.com Similarly, the reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines provides a simple and efficient one-pot route to highly functionalized pyrazoles. tandfonline.com While not always directly targeting this compound, these methodologies are adaptable. For example, using tert-butylhydrazine and a suitable phenyl-substituted 1,3-dicarbonyl precursor in a one-pot protocol could directly yield the desired scaffold. mdpi.comstrath.ac.uk

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable as they reduce volatile organic compound (VOC) emissions and simplify product work-up. tandfonline.comtandfonline.com Grinding-induced synthesis, or maceration, is one such technique that has been successfully applied to pyrazole synthesis. rsc.orgiucr.org For example, the pyrazole-based Schiff base (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine was synthesized efficiently by simply grinding the precursor amine and aldehyde together with a few drops of acetic acid, avoiding the need for a bulk solvent. iucr.org Another approach involves using a catalytic amount of a substance like tetrabutylammonium (B224687) bromide (TBAB) to facilitate reactions under solvent-free conditions at room temperature, providing a green and inexpensive method for pyrazole synthesis. tandfonline.comtandfonline.com

Ionic liquids (ILs) have emerged as green alternatives to traditional organic solvents due to their low vapor pressure, high thermal stability, and recyclability. bohrium.comias.ac.in They can function as both the solvent and the catalyst in organic transformations. bohrium.com In pyrazole synthesis, ILs have been shown to be effective media for condensation reactions. bohrium.comias.ac.in For example, a transition metal-based ionic liquid containing Fe(III) has been utilized as an efficient and reusable homogeneous catalyst for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in The use of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) has also been reported to catalyze the condensation and subsequent in situ oxidation to form 1,3,5-trisubstituted pyrazoles. mdpi.comresearchgate.net The unique properties of ILs can enhance reaction rates and, in some cases, control the regioselectivity of the synthesis. bohrium.com

Synthetic Routes to Related Pyrazole Derivatives Exhibiting the 1-tert-butyl-3-phenyl Moiety

The this compound core is a key building block for more complex molecules. Synthetic strategies often involve the initial formation of this core, followed by functionalization.

A common route to introduce the 1-tert-butyl-3-phenyl moiety involves the cyclocondensation reaction of a phenyl-containing β-diketone or a related precursor with tert-butyl hydrazine. strath.ac.uk For example, the reaction of an enaminone intermediate with tert-butyl hydrazine hydrochloride in the presence of a base like K₂CO₃ can produce the 1-tert-butyl-3-phenyl pyrazole core with high regioselectivity. strath.ac.uk

Once the core is formed, it can be further elaborated. For instance, a 4-bromo-1-tert-butyl-3-phenyl-1H-pyrazole intermediate can undergo further reactions. A notable example is the synthesis of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives. strath.ac.uk In this pathway, the pyrazole core is first constructed, then a pyridine (B92270) ring is attached, and subsequent reactions, such as nucleophilic aromatic substitution (SNAAr) and sulfonamide formation, are used to build the final complex molecule. strath.ac.uk Similarly, the synthesis of 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) derivatives often starts with the reaction of a 4-tert-butyl-β-diketone with phenylhydrazine to form 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine, which serves as a versatile intermediate for further modifications, such as urea (B33335) formation. smolecule.com

The synthesis of bis-pyrazole ligands has also been explored, where a backbone like xanthene is functionalized with pyrazole units. mdpi.com In these syntheses, a pre-formed pyrazole can be coupled to a suitable scaffold, although this is less common for generating simple substituted derivatives. The synthesis of various sulfonamide derivatives has been achieved by reacting N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-methanamine with different sulfonyl chlorides, demonstrating a modular approach to creating a library of related compounds. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization Techniques for 1 Tert Butyl 3 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise connectivity and spatial arrangement of atoms within 1-tert-butyl-3-phenyl-1H-pyrazole can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each proton in a molecule. In the ¹H NMR spectrum of a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl group protons appear as a singlet at 1.24 ppm. mdpi.com The protons of the phenyl and pyrazole (B372694) rings show distinct signals in the aromatic region, with the H-4 proton of the pyrazole ring appearing as a singlet at 5.74 ppm. mdpi.com For a similar pyrazole derivative, the phenyl protons typically appear as multiplets in the range of 7.23-7.79 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts

| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| tert-butyl | 1.24 | s | mdpi.com |

| Pyrazole H-4 | 5.74 | s | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR and DEPT) for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides information about the carbon skeleton of a molecule. For a derivative, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl methyl carbons resonate at 30.4 ppm, and the quaternary carbon of the tert-butyl group appears at 32.4 ppm. mdpi.com The pyrazole ring carbons (C-3, C-4, and C-5) are observed at 160.9, 103.7, and 130.9 ppm, respectively. mdpi.com In a study of 1-phenyl-3-tert-butyl-5-arylpyrazoles, the ¹³C NMR data was collected in DMSO-d6 at 50°C. researchgate.net

Table 2: ¹³C NMR Chemical Shifts for a Related Pyrazole Derivative

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| tert-butyl (CH₃) | 30.4 | mdpi.com |

| tert-butyl (quaternary) | 32.4 | mdpi.com |

| Pyrazole C-3 | 160.9 | mdpi.com |

| Pyrazole C-4 | 103.7 | mdpi.com |

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms. Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, which is critical for piecing together the molecular structure. For instance, in a related pyrazole derivative, HMBC correlations were used to unambiguously identify the regioisomers formed during synthesis. researchgate.net The connectivities within N-pyrazolyl imine were confirmed using COSY and HMBC data. researchgate.net These techniques, including HSQC, have been essential in assigning all proton and carbon signals for similar pyrazole structures. mdpi.comsfu.ca

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 5-Amino-1-tert-butyl-3-phenyl-1H-pyrazole, the calculated m/z for the molecular ion (M+) was 215.1417, and the found value was 215.1416, confirming the formula C₁₃H₁₇N₃. thieme-connect.com Similarly, for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the calculated value for [M+H]⁺ was 462.1516, and the found value was 462.1510. mdpi.com This high level of accuracy is crucial for confirming the identity of newly synthesized compounds. strath.ac.ukrsc.org

Electron Ionization Mass Spectrometry (EIMS) and Fragmentation Pathways

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a molecule with a high-energy electron beam, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. In the mass spectrum of 5-Amino-1-tert-butyl-3-phenyl-1H-pyrazole, the molecular ion peak (M+) is observed at m/z 215 (25%), and the base peak at m/z 159 (100%) corresponds to the loss of a tert-butyl group. thieme-connect.com The fragmentation of pyrazole rings often involves the loss of side chains followed by the decomposition of the heterocyclic ring itself. researchgate.netcsic.es The fragmentation of pyrazoles with alkyl substituents greater than methyl is often characterized by β-cleavage. aip.org

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be characterized by specific vibrational modes. Key expected regions would include C-H stretching from the aromatic phenyl ring and the aliphatic tert-butyl group, C=N and C=C stretching within the pyrazole and phenyl rings, and various bending vibrations that form a unique fingerprint for the compound. Analysis of a closely related compound, (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, shows aromatic C-H stretches around 3100 cm⁻¹ and aliphatic C-H stretches near 2950 cm⁻¹ iucr.org. While indicative, the exact frequencies for this compound would differ.

Electronic Spectroscopy for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions associated with chromophores—in this case, the phenyl-substituted pyrazole system. The spectrum would reveal the wavelengths of maximum absorption (λmax), providing insight into the conjugation and electronic environment of the molecule. For pyrazole derivatives, typical π→π* transitions are often observed in the 200-300 nm range researchgate.net. The specific λmax values and their corresponding molar absorptivities for this compound remain to be experimentally determined.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Determination of Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would yield accurate bond lengths, bond angles, and torsion angles for this compound. Key parameters of interest would include the planarity of the pyrazole ring, the dihedral angle between the pyrazole and phenyl rings, and the geometry of the tert-butyl group. For example, in a related structure, 1-(4-tert-Butyl-benz-yl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the dihedral angle between the pyrazole and phenyl rings was found to be 18.80° nih.gov. This value provides a potential, but not definitive, estimate for the target compound.

Analysis of Dihedral Angles and Conformational Preferences

The dihedral angle between the planes of the pyrazole and phenyl rings is a key parameter in defining the conformation of phenylpyrazole derivatives. In the case of molecules with bulky substituents, such as the tert-butyl group, a coplanar arrangement of the two rings is generally disfavored due to steric clash. Instead, the phenyl ring tends to be twisted out of the plane of the pyrazole ring to achieve a more energetically stable conformation.

Crystallographic data from several related compounds underscore this conformational preference. For instance, in 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a close analog, the dihedral angle between the pyrazole ring and the substituted phenyl ring is a significant 50.61 (6)°. This substantial twist alleviates the steric strain that would arise from a more planar conformation.

Further illustrating the variability and influence of substitution on conformation, studies on a range of N-phenylpyrazole derivatives show that this dihedral angle can vary broadly. For example, in 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the dihedral angle between the pyrazole ring and the 3-phenyl ring is reported to be 18.80 (12)°. In another complex derivative, 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, the phenyl and benzene (B151609) rings are inclined to the mean plane of the pyrazole ring by 11.93 (9)° and 84.53 (8)°, respectively. nih.gov In some instances, with different substitution patterns, this angle can be nearly perpendicular, as seen in a phenylpyrazole insecticide derivative where the angle is 89.80 (5)°.

These findings collectively suggest that for this compound, a non-coplanar conformation is highly probable, with a notable dihedral angle between the two aromatic rings. The bulky tert-butyl group at N1 plays a crucial role in dictating this preference, forcing the phenyl ring at C3 to rotate to minimize steric interactions. The precise angle in the solid state would also be influenced by intermolecular forces within the crystal lattice.

The following table summarizes the dihedral angles observed in several structurally related phenylpyrazole derivatives, providing a comparative basis for understanding the conformational landscape of this compound.

| Compound | Dihedral Angle Between Pyrazole and Phenyl/Substituted Phenyl Ring (°) | Reference |

|---|---|---|

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | 50.61 (6) | acs.org |

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 18.80 (12) | nih.gov |

| 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazole-1-carboxamide | 11.93 (9) | nih.gov |

| N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfanyl-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide | 89.80 (5) | cookechem.com |

| 3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide | 33.49 (11) | sigmaaldrich.com |

Computational and Theoretical Investigations on 1 Tert Butyl 3 Phenyl 1h Pyrazole and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, stability, and reactivity of heterocyclic compounds like 1-tert-butyl-3-phenyl-1H-pyrazole and its derivatives. These computational methods provide insights that complement experimental findings, often explaining observed properties and predicting new ones.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecular systems. nih.gov It offers a favorable balance between computational cost and accuracy, making it particularly suitable for studying medium-sized organic molecules like pyrazole (B372694) derivatives. mdpi.com

Geometry optimization is a fundamental application of DFT. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyrazole analogs, DFT methods, particularly with the B3LYP functional, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The optimization process is confirmed to have found a true energy minimum on the potential energy surface when a subsequent vibrational frequency calculation yields no imaginary frequencies. mdpi.com The results from these calculations are often in good agreement with experimental data obtained from X-ray crystallography, though minor deviations are expected as calculations are typically performed for an isolated molecule in the gaseous phase, whereas experimental data is from the solid state. sci-hub.se

Vibrational frequency analysis is another key output of DFT calculations. The computed frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectra. science.gov This comparison serves as a validation of the calculated structure. dntb.gov.ua For better agreement, calculated vibrational wavenumbers are often scaled to correct for systematic errors arising from the harmonic approximation and basis set deficiencies. mdpi.com

| Parameter | Typical Calculated Value (DFT/B3LYP) | Reference Compound(s) |

| N–N bond length (pyrazole ring) | 1.372 - 1.381 Å | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov |

| C=N bond length (pyrazole ring) | 1.298 - 1.300 Å | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov |

| N–C(phenyl) bond length | ~1.380 Å | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov |

| N–C(tert-butyl) bond length | Not specified in search results | N/A |

Table 1. Representative bond lengths in pyrazole analogs calculated using DFT.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules and simulating their ultraviolet-visible (UV-Vis) absorption spectra. nih.gov This technique calculates the energies required to promote an electron from an occupied orbital to an unoccupied orbital, which correspond to the absorption bands observed experimentally. q-chem.com

For pyrazole azo dyes and other derivatives, TD-DFT calculations, often using functionals like B3LYP or M06-2X in conjunction with a suitable basis set such as 6-311G(d,p), have been successfully used to predict the maximum absorption wavelengths (λmax). nih.gov The calculations are frequently performed including a solvent model, such as the Polarizable Continuum Model (PCM), to better simulate experimental conditions. dntb.gov.ua The computed spectra for different tautomers (e.g., azo and hydrazo forms) can help in identifying the predominant species in solution. nih.gov The close agreement often found between the calculated and experimental absorption maxima validates the computational approach and aids in the interpretation of the electronic transitions. nih.gov

| Compound/Tautomer | Method | Calculated λmax (nm) | Experimental λmax (nm) |

| Pyrazole Azo Dye 4b (azo) | TD-DFT (B3LYP) | 326.05 | 322 |

| Pyrazole Azo Dye 4b (hydrazo) | TD-DFT (B3LYP) | 361.9 | Not specified |

| Pyrazole Azo Dye 4c (azo) | TD-DFT (B3LYP) | 342.93 | 331 |

| Pyrazole Azo Dye 4c (hydrazo) | TD-DFT (B3LYP) | 365.55 | Not specified |

Table 2. Comparison of experimental and TD-DFT calculated UV-Vis absorption maxima for representative pyrazole azo dyes. nih.gov

While DFT is a dominant method, other computational approaches like ab initio and semi-empirical methods are also used, often in a comparative context. mdpi.com

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are derived from first principles without the use of empirical parameters. mdpi.comscribd.com They are generally more computationally demanding than DFT but can be highly accurate, especially with extensive basis sets. researchgate.net They serve as a benchmark for assessing the performance of other methods. For instance, studies on pyrazol-5-ones have used ab initio calculations to estimate geometry parameters and confirm stereostructures. researchgate.net

Semi-empirical methods (like AM1, MNDO) are the computationally cheapest. scribd.comresearchgate.net They employ a simplified quantum mechanical formulation and use parameters derived from experimental data to speed up calculations. scribd.com This makes them suitable for very large molecular systems, but their accuracy can be limited, especially for molecules that differ significantly from the compounds used for their parameterization. scribd.com Comparative studies on pyrazolone (B3327878) tautomers have shown that while some semi-empirical methods can predict the most stable forms, their results for properties like dipole moments can vary in accuracy. researchgate.net

In practice, DFT often provides a reliable compromise, delivering results that are comparable to experimental data and higher-level ab initio calculations but with significantly lower computational expense than the latter. mdpi.com

Molecular Orbital and Charge Distribution Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgethz.ch

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com A low HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) indicates that a molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.netmdpi.com Conversely, a large energy gap implies high stability and low reactivity. researchgate.net DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals for pyrazole derivatives. dntb.gov.uaasrjetsjournal.org This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol | -5.873 | -1.258 | 4.615 |

| Pyrazole carbaldehyde derivative | -6.64 | -2.75 | 3.89 |

Table 3. Calculated Frontier Molecular Orbital energies for representative pyrazole derivatives. researchgate.netasrjetsjournal.org

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. sci-hub.seuni-muenchen.de This method provides valuable information about charge distribution, hybridization, and intramolecular interactions. uni-muenchen.de

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound System |

| N lone pair | C=C π* orbital | Varies significantly with structure | General pyrazole derivatives |

| O lone pair | N-H σ* orbital | High values indicate H-bonding | Hydroxy-substituted pyrazoles |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Computational studies on pyrazole derivatives utilize Molecular Electrostatic Potential (MEP) mapping to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In pyrazole-containing compounds, the MEP surface typically reveals the most negative potential (red and yellow regions) concentrated around the nitrogen atoms of the pyrazole ring and other heteroatoms like oxygen, indicating these are the most likely sites for electrophilic attack. Conversely, the positive potential (blue regions) is often located around the hydrogen atoms, particularly those of amine or hydroxyl groups, marking them as sites for nucleophilic attack.

For instance, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, MEP analysis showed the most negative region was over the pyrazole nitrogen atoms, while the most positive region was on the aromatic protons. derpharmachemica.com This distribution of electron density is crucial for understanding the molecule's reactivity and intermolecular interactions. Similar analyses on other pyrazole analogs, including Schiff base derivatives, confirm that the pyrazole ring significantly influences the electronic properties of the entire molecule, with the nitrogen atoms consistently acting as key nucleophilic centers. derpharmachemica.comiucr.org These computational findings are instrumental in rationalizing the observed chemical behavior and designing new molecules with specific reactivity patterns.

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shifts and Coupling Constants

Theoretical calculations, primarily using Density Functional Theory (DFT) with methods like B3LYP, have become a standard tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of pyrazole derivatives. strath.ac.ukresearchgate.net These calculations provide valuable insights into the electronic environment of individual atoms. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org

Comparisons between experimental and theoretical spectra for various pyrazole analogs show a high degree of correlation, which aids in the definitive assignment of complex spectra. nih.govdntb.gov.ua For example, in a study on (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, the calculated ¹H NMR signals for the tert-butyl protons, pyrazole proton, and aromatic protons were in good agreement with the experimental data obtained in DMSO-d₆. iucr.org The tert-butyl protons typically appear as a singlet around 1.38 ppm, while the pyrazole ring proton shows a singlet at approximately 6.65 ppm. iucr.org Theoretical models can also predict the effect of substituents on the chemical shifts; for instance, the dihedral angle between the phenyl ring and the pyrazole ring can influence the chemical shift differences between ortho- and meta-carbon atoms on the phenyl ring. researchgate.net

Table 1: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine iucr.org

| Proton Assignment | Experimental (DMSO-d₆) |

| tert-butyl | 1.382 |

| Pyrazole H-15 | 6.652 |

| Phenyl H-24 (t) | 7.389 |

| Phenyl H-26 (t) | 7.532 |

| Phenyl H-18 (d) | 7.708 |

| Nitrobenzene H-22 (t) | 7.805 |

| Nitrobenzene H-36 (t) | 7.886 |

| Nitrobenzene H-20, H-28 (m) | 8.111 |

| Imine H-13 | 9.141 |

Prediction of Infrared and Raman Vibrational Frequencies

Theoretical calculations are also extensively used to predict the vibrational spectra (Infrared and Raman) of pyrazole derivatives. strath.ac.uk DFT calculations can determine the harmonic vibrational frequencies, which, after appropriate scaling, show good agreement with experimental data. derpharmachemica.com These predictions are crucial for assigning the observed vibrational bands to specific molecular motions.

For pyrazole analogs, characteristic vibrational frequencies include C-H stretching of the pyrazole and aromatic rings (typically above 3000 cm⁻¹), asymmetric and symmetric stretching of methyl or tert-butyl groups (around 2960 cm⁻¹ and 2860 cm⁻¹, respectively), and C=N stretching of the pyrazole ring (around 1600 cm⁻¹). derpharmachemica.comiucr.org In a study of a pyrazole-based Schiff base, the experimental FT-IR spectrum showed ν(C-H) of the pyrazole at 3102 cm⁻¹ and aromatic ν(C-H) at 3072 cm⁻¹, which correlated well with DFT-calculated values. iucr.org The potential energy distribution (PED) analysis, often performed with programs like VEDA 4, allows for a detailed assignment of each vibrational mode. strath.ac.uknih.gov This combined experimental and theoretical approach provides a comprehensive understanding of the vibrational properties of these molecules. researchgate.netresearchgate.net

Table 2: Selected Experimental FT-IR Vibrational Frequencies (cm⁻¹) for (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine iucr.org

| Vibrational Mode | Frequency (cm⁻¹) |

| ν(C—H) pyrazole | 3102 |

| ν(C—H) aromatic | 3072 |

| νₐₛ(CH₃) | 2957 |

| νₛ(CH₃) | 2860 |

| ν(C=N) | 1599 |

| νₐₛ(NO₂) | 1518 |

| νₛ(NO₂) | 1335 |

Computational Studies of Intermolecular Interactions

Modeling of Hydrogen Bonding Networks and Energetics

Computational modeling is a powerful tool for analyzing hydrogen bonding in the crystal structures of this compound analogs. soton.ac.uk While the parent compound lacks classical hydrogen bond donors, its derivatives, particularly those with amino or amide groups, exhibit a variety of hydrogen bonding patterns. nih.gov Studies on N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides reveal that molecules can be linked into complex supramolecular structures through C-H···O and C-H···N hydrogen bonds. nih.govresearchgate.net

Analysis of π...π Stacking and C-H...π Interactions

In addition to hydrogen bonding, π···π stacking and C-H···π interactions are crucial in dictating the solid-state architecture of this compound and its analogs. The phenyl group at the C3-position and the N1-phenyl substituent provide ample opportunity for these weak, non-covalent interactions.

In Silico Approaches to Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. For this compound and its analogs, in silico methods are instrumental in elucidating conformational preferences, predicting the course of chemical reactions, and characterizing the high-energy transition states that govern reaction rates. These theoretical investigations complement experimental findings, offering a molecular-level perspective that is often difficult to obtain through empirical methods alone. Techniques such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are commonly employed to model these systems with a high degree of accuracy. mdpi.com

The biological activity and physical properties of pyrazole derivatives are deeply connected to their three-dimensional shape or conformation. Computational methods allow for a detailed exploration of the potential energy surface of these molecules to identify stable conformations and the energy barriers between them.

The conformation of pyrazole derivatives is influenced by the nature and position of their substituents. In analogs of this compound, the orientation of the bulky tert-butyl and phenyl groups relative to the pyrazole ring is of particular interest. For instance, in the Schiff base derivative, (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, the molecule exhibits a degree of coplanarity that is influenced by the ortho-nitro group on the phenyl ring. iucr.org X-ray diffraction analysis of related compounds, such as N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide, reveals a conformation lacking internal symmetry. researchgate.net

Studies on highly flexible pyrazole derivatives, like 1,2-bis(aminocarbonyl(1-tert-butyl-1H-pyrazol- smolecule.com5-yl))ethanes, have revealed the existence of conformational polymorphism, where the molecules can adopt distinct linear and folded forms. acs.org In other complex analogs, such as 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, the phenyl and benzene (B151609) rings are inclined to the mean plane of the central pyrazole ring by significant angles, specifically 11.93° and 84.53°, respectively, with the pyrazole ring itself adopting a twisted conformation. nih.gov Computational calculations, including DFT, are used to correlate these experimental solid-state structures with their properties in different environments and to understand the forces, such as hydrogen bonding and π-stacking, that stabilize these conformations. iucr.orgresearchgate.net

Table 1: Conformational Features of this compound Analogs

| Compound/Analog | Computational Method | Key Conformational Finding | Reference |

|---|---|---|---|

| (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine | DFT | Degree of coplanarity influenced by ortho-nitro group. | iucr.org |

| 1,2-Bis(aminocarbonyl(1-tert-butyl-1H-pyrazol- smolecule.com5-yl))ethanes | Not specified | Exhibits conformational polymorphism (linear and folded forms). | acs.org |

| 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide | Not specified | Phenyl and benzene rings are inclined to the pyrazole ring by 11.93° and 84.53°, respectively. | nih.gov |

In silico modeling is a cornerstone for predicting the feasibility of reaction pathways and identifying the structure of transition states. A significant area of investigation for pyrazoles is annular prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com

Computational studies using high-level theories like CAM-B3LYP and MP2 have been applied to investigate this proton transfer. mdpi.com These calculations predict the activation energy for the intramolecular proton migration, which for 4-substituted pyrazoles is in the range of 47.8–55.5 kcal/mol. mdpi.com The transition state for this process involves the proton situated between the two ring nitrogens. The presence of substituents on the pyrazole ring can influence the relative stability of the tautomers and thus the energetics of the reaction pathway. mdpi.comsemanticscholar.org

Beyond tautomerism, computational methods can model other chemical transformations. For example, the thermal decomposition of N-tert-butylpyrazole via flash vacuum pyrolysis (FVP) to lose 2-methyl-1-propene is a reaction pathway that can be studied computationally. thieme-connect.com Experimental results show that at temperatures below 600 °C, the N-alkylated product is stable, whereas at temperatures above 850 °C, the deprotected pyrazole is formed exclusively. thieme-connect.com Theoretical calculations can map the potential energy surface for this de-alkylation reaction, identifying the transition state and providing insight into the reaction mechanism and the temperature dependence observed experimentally. Similarly, computational quantum-chemical calculations have been used to suggest that some pyrazole derivatives exist in a tautomeric equilibrium in polar solvents. semanticscholar.org

Table 2: Computational Investigations of Reaction Pathways for Pyrazole Derivatives

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Annular Proton Transfer (Tautomerism) | CAM-B3LYP, MP2 | Calculated activation energies for intramolecular proton migration range from 47.8 to 55.5 kcal/mol. | mdpi.com |

| Tautomeric Equilibrium | Quantum-chemical calculations | Suggests tautomeric equilibrium exists in polar solvents for certain derivatives. | semanticscholar.org |

Chemical Reactivity and Transformative Pathways of 1 Tert Butyl 3 Phenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) and Phenyl Rings

The pyrazole ring system is generally susceptible to electrophilic attack, although the presence of the bulky tert-butyl group at the 1-position and the phenyl group at the 3-position significantly influences the regioselectivity of these reactions. The electron-rich nature of the pyrazole ring directs electrophiles to specific positions. The phenyl ring can also undergo electrophilic substitution, with the position of attack influenced by the pyrazole substituent.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic rings, typically using nitric acid in the presence of a strong acid catalyst like sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., chlorine, bromine) using reagents like N-bromosuccinimide or elemental halogens. The electron density of the pyrazole ring often directs bromination to the 3-position in related systems.

Sulfonation: Addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

The steric hindrance from the tert-butyl group can protect the pyrazole ring from certain reactions, thereby enhancing the selectivity for substitution on the phenyl ring.

Nucleophilic Substitution Reactions at Specific Ring Positions

Nucleophilic substitution reactions on the pyrazole ring of 1-tert-butyl-3-phenyl-1H-pyrazole are less common than electrophilic substitutions due to the electron-rich nature of the heterocycle. However, if the pyrazole ring is appropriately activated with electron-withdrawing groups, or if a good leaving group is present, nucleophilic attack can occur. For instance, a bromine atom on the pyrazole ring can be displaced by various nucleophiles.

In related pyrazole derivatives, the amino group can undergo nucleophilic substitution. Additionally, the isothiocyanate group in derivatives like 3-tert-butyl-5-isothiocyanato-1-methyl-1H-pyrazole is known to participate in nucleophilic substitution reactions. The formation of ester or amide derivatives from pyrazole carboxylic acid chlorides with various alcohols or N-nucleophiles is another example of nucleophilic substitution. researchgate.net

Oxidation Chemistry: Formation of Pyrazole N-oxides and Related Species

The nitrogen atoms of the pyrazole ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The oxidation can alter the electronic properties and reactivity of the pyrazole ring. For example, the oxidation of related pyrazole compounds can lead to the formation of pyrazole N-oxides. The tert-butyl group can influence the metabolic stability of the molecule by reducing cytochrome P450-mediated oxidation. smolecule.com

Reduction Chemistry: Synthesis of Pyrazolines and Other Saturated Analogs

The pyrazole ring can be reduced to its partially saturated (pyrazoline) or fully saturated (pyrazolidine) analogs. Catalytic hydrogenation is a common method for this transformation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The reduction of a related compound, N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide, has been documented. researchgate.net One-pot condensations of ketones, aldehydes, and hydrazine (B178648) monohydrochloride can form pyrazoline intermediates, which can then be oxidized to pyrazoles. organic-chemistry.org

Cycloaddition Reactions Involving the Pyrazole Moiety

The pyrazole ring itself is generally aromatic and less prone to participating as a diene or dienophile in traditional Diels-Alder reactions. However, the term "cycloaddition" in the context of pyrazole synthesis often refers to the [3+2] cycloaddition reaction used to form the pyrazole ring itself. This is a powerful method for constructing the pyrazole core from a 1,3-dipole and a dipolarophile. organic-chemistry.org For instance, the reaction of sydnones with alkynes is a well-established method for synthesizing pyrazoles, proceeding through a 1,3-dipolar cycloaddition mechanism. beilstein-journals.orgclockss.org Copper-catalyzed cycloaddition reactions of azomethine imines with alkynes also yield pyrazole-containing bicyclic compounds. researchgate.net

Ligand Exchange and Complexation Reactions in Coordination Chemistry

The nitrogen atoms of the pyrazole ring in this compound possess lone pairs of electrons, making them excellent donors for coordination to metal ions. This property allows the compound to act as a ligand in the formation of coordination complexes with various transition metals. researchgate.net Pyrazole-derived ligands are significant in coordination chemistry, forming stable complexes that can have applications in catalysis and materials science. acs.orgresearchgate.net

Degradation of related scorpionate ligands in the presence of transition metal salts has been observed to yield complexes of the transition metal with pyrazole derivatives. researchgate.net The steric bulk of the tert-butyl group can influence the coordination geometry and the stability of the resulting metal complexes.

Table of Reaction Products and Conditions

| Reaction Type | Reagents and Conditions | Major Product(s) |

| Electrophilic Substitution | ||

| Nitration | Nitric acid, Sulfuric acid | Nitro-substituted derivatives |

| Halogenation | N-bromosuccinimide or Halogens | Halogenated derivatives |

| Sulfonation | Fuming sulfuric acid | Sulfonated derivatives |

| Nucleophilic Substitution | ||

| From Bromo-pyrazole | Amines, thiols, or alkoxides | Substituted pyrazole derivatives |

| Oxidation | ||

| N-oxidation | Hydrogen peroxide or peroxy acids | Pyrazole N-oxides |

| Reduction | ||

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Pyrazoline and pyrazolidine (B1218672) analogs |

| Cycloaddition (Synthesis) | ||

| [3+2] Cycloaddition | Hydrazines and β-diketones | 1,3,5-trisubstituted pyrazoles smolecule.com |

| [3+2] Cycloaddition | Sydnones and alkynes | Substituted pyrazoles beilstein-journals.orgclockss.org |

| Coordination Chemistry | ||

| Complexation | Transition metal salts (e.g., CoCl2, Zn(NO3)2) | Metal-pyrazole complexes researchgate.net |

Advanced Research Applications and Potentials of 1 Tert Butyl 3 Phenyl 1h Pyrazole As a Versatile Chemical Scaffold

Building Block in Complex Organic Synthesis

The robust and versatile nature of the 1-tert-butyl-3-phenyl-1H-pyrazole scaffold makes it a valuable building block in the field of complex organic synthesis. Its inherent stability, conferred by the aromatic pyrazole (B372694) core and the sterically hindering tert-butyl group, coupled with the potential for functionalization at various positions, allows for its elaboration into a diverse array of more complex molecular structures. Researchers utilize derivatives of this pyrazole as starting materials or key intermediates to construct novel heterocyclic systems and intricate molecular architectures.

Synthesis of Novel Heterocyclic Systems (e.g., Pyrazolopyrimidines, Schiff Bases)

The this compound framework is a key precursor for synthesizing a variety of fused and substituted heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Pyrazolopyrimidines: While direct synthesis from this compound is not typical, its functionalized analogues, particularly aminopyrazoles, are crucial for constructing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These compounds are recognized as purine (B94841) analogues and exhibit a wide range of biological activities. The general synthetic strategy involves the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophile. For example, reacting a 5-aminopyrazole with reagents such as ethoxymethylenemalononitrile (B14416) can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core nih.gov. The specific substituents on the resulting pyrazolopyrimidine can be tuned by selecting the appropriate starting pyrazole and cyclizing agent. Research has demonstrated the synthesis of various pyrazolo[3,4-d]pyrimidines, which have shown potential as kinase inhibitors and antiproliferative agents nih.gov.

Schiff Bases: Pyrazole derivatives containing aldehyde or amine functionalities are readily converted into Schiff bases (or imines). These compounds are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Specifically, pyrazole-4-carbaldehydes are common starting materials for creating pyrazole-based Schiff bases nih.govnih.gov. Research has documented the synthesis of Schiff bases derived from pyrazoles with tert-butyl and phenyl substituents, such as 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol tandfonline.com. Furthermore, 5-aminopyrazole derivatives can be reacted with various aldehydes to form the corresponding imines nih.govnih.gov. For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has been used to generate N-(5-pyrazolyl)imines in situ, which can then be reduced to form secondary amines mdpi.com. These pyrazole-based Schiff bases are not only stable compounds but also serve as versatile ligands in coordination chemistry and as intermediates for the synthesis of other complex molecules researchgate.netdntb.gov.ua.

| Heterocyclic System | Required Precursor | General Synthetic Method | Key Reagents |

|---|---|---|---|

| Pyrazolopyrimidines | Amino-substituted pyrazole | Cyclocondensation | 1,3-Dicarbonyl compounds, Ethoxymethylenemalononitrile |

| Schiff Bases | Formyl- or Amino-substituted pyrazole | Condensation | Aldehydes or Primary amines |

Precursors for Molecular Architectures and Rotaxanes

The unique steric and electronic properties of the this compound scaffold make it an attractive precursor for the rational design of complex supramolecular structures.

Molecular Architectures: The presence of a bulky tert-butyl group provides significant steric hindrance, which can be exploited to direct the assembly of molecules into specific three-dimensional arrangements. In coordination chemistry, for instance, sterically hindered pyrazole ligands are known to support the formation of novel metal-organic molecular architectures nih.gov. A closely related ligand, 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole, has been shown to form discrete, cyclic multinuclear metal clusters with coinage metals like gold and silver. The steric demands of the tert-butyl group influence the nuclearity of these clusters, favoring tetranuclear structures over trinuclear ones nih.gov. This control over the assembly process is fundamental to creating sophisticated molecular architectures with defined shapes and cavities.

Rotaxanes: While the direct application of this compound as a precursor for rotaxanes—mechanically interlocked molecules composed of a dumbbell-shaped component threaded through a macrocycle—is not yet extensively documented, its structural features suggest significant potential. The synthesis of rotaxanes often relies on template-directed strategies where non-covalent interactions guide the assembly of the components. The phenyl and tert-butyl groups of the pyrazole could act as "stopper" units in a dumbbell component, preventing the dethreading of a macrocycle. Furthermore, the pyrazole ring itself could be incorporated into either the linear thread or the macrocyclic wheel, participating in the non-covalent interactions necessary for templated synthesis. This remains a promising and underexplored area for future research.

Applications in Coordination Chemistry

In the realm of coordination chemistry, pyrazole and its derivatives are highly valued as ligands for a vast array of metal ions. The this compound scaffold, in both its neutral and deprotonated (pyrazolate) forms, offers a combination of steric bulk and versatile coordination modes that researchers leverage to create novel metal complexes with tailored properties.

Design of Pyrazole-Based Ligands for Metal Complexes

The design of ligands is central to the development of new metal complexes, and pyrazoles are excellent building blocks for this purpose. The nitrogen atoms of the pyrazole ring can coordinate to metal centers in several ways, acting as monodentate, bridging, or chelating ligands universiteitleiden.nlresearchgate.net.

The this compound ligand is particularly useful due to its distinct substituents:

N1-tert-butyl group: This bulky group provides steric protection to one side of the pyrazole ring, influencing the coordination geometry around the metal center and preventing the formation of dense, polymeric structures. It can direct the self-assembly of complexes into discrete multinuclear species nih.gov.

C3-phenyl group: The phenyl ring can be functionalized to introduce additional donor atoms, creating multidentate ligands. It also influences the electronic properties of the pyrazole ring through resonance.

Researchers have synthesized a variety of metal complexes using ligands containing the tert-butyl-pyrazole motif. Examples include complexes with transition metals like zinc, as in [Zn(3-tBupzH)₂Cl₂], and heteropolynuclear complexes involving palladium and other metals researchgate.net. Furthermore, bulky pyrazolate ligands such as 3,5-di(tert-butyl)pyrazolate have been successfully used to form stable complexes with lanthanide metals scispace.com. The steric hindrance provided by the tert-butyl groups is crucial in stabilizing these complexes.

| Metal Ion | Example Complex/Ligand System | Key Feature |

|---|---|---|

| Zinc(II) | [Zn(3-tBupzH)₂Cl₂] | Coordination of neutral tert-butylpyrazole ligand. |

| Gold(I), Silver(I) | [Au₄(μ-L)₄], [Ag₂(μ₃-L)₄]²⁺ (L = 3-(pyrid-2-yl)-5-tertbutylpyrazolate) | Formation of multinuclear clusters. nih.gov |

| Lanthanides (La, Nd, etc.) | [M(t-Bu₂pz)₃(thf)₂] (t-Bu₂pz = 3,5-di-tert-butylpyrazolate) | Stabilization by bulky pyrazolate ligands. scispace.com |

| Iron(III) | fac-Fe(R-ppz)₃ (ppz = phenylpyrazole) | Formation of distorted octahedral complexes. mdpi.com |

Exploration of Metal-Ligand Interactions and Complex Stability

The stability and reactivity of metal complexes are governed by the intricate interactions between the metal center and its ligands. The this compound scaffold significantly influences these factors.

Complex Stability: The steric bulk of the tert-butyl group enhances the stability of the resulting complexes by preventing unwanted side reactions, such as oligomerization or decomposition. For instance, in coinage metal pyrazolate chemistry, ligands with tert-butyl substituents have been shown to favor the formation of robust tetranuclear clusters over less stable trinuclear ones, a preference attributed to steric grounds nih.gov.

Research in Materials Science

The unique photophysical and electronic properties of pyrazole derivatives make them promising candidates for applications in materials science. The this compound scaffold, in particular, has been identified as a building block for advanced functional materials.

Commercial suppliers list this compound as a component for creating materials with specialized properties, including:

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive molecules are induced to emit light upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Covalent Organic Frameworks (COFs): The rigid structure of the pyrazole can be incorporated into these crystalline porous polymers, which have applications in gas storage, separation, and catalysis.

Electronic and Optical Materials: The conjugated π-system of the pyrazole ring, combined with the influence of its substituents, can be tuned to create organic semiconductors, magnetic materials, and optical pigments bldpharm.com.

Furthermore, metal complexes derived from pyrazolate ligands often exhibit interesting photoluminescent properties. For example, certain gold pyrazolate clusters show intense, temperature-dependent emission in the solid state, which arises from metal-to-metal charge transfer transitions nih.gov. This luminescence makes them suitable for use in chemical sensors and emissive displays. The broad utility of pyrazole derivatives in developing fluorescent substances and dyes further underscores their importance in this field globalresearchonline.net.

Development of Advanced Polymeric Materials and Coatings

The exploration of pyrazole derivatives in the realm of material science has opened up new avenues for the creation of advanced polymeric materials and coatings. While research specifically detailing the incorporation of this compound into polymeric structures is an emerging area, the inherent properties of the pyrazole nucleus suggest its potential utility. Pyrazole-containing polymers are noted for their thermal stability and specific optical properties. The tert-butyl group in the this compound structure can enhance solubility and influence the morphological characteristics of polymers, while the phenyl group can contribute to thermal stability and introduce desirable refractive indices in coatings. The potential for this scaffold lies in its ability to be functionalized, allowing for its integration into polymer backbones or as pendant groups to tailor the final properties of the material for specialized applications, including high-performance plastics and protective coatings.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Pyrazole derivatives have been identified as promising candidates for NLO applications due to their molecular structure, which can lead to large molecular hyperpolarizabilities. wum.edu.pkresearchgate.net The NLO response of pyrazole-based molecules is often attributed to the intramolecular charge transfer between electron-donating and electron-accepting groups, facilitated by the π-conjugated system of the pyrazole ring. nih.gov Theoretical studies on various pyrazole derivatives have shown that substitutions on the pyrazole ring significantly influence their NLO properties. researchgate.net For instance, the presence of both an electron-donating group (like an alkyl group) and a π-conjugated system (like a phenyl ring) can enhance the second-order NLO response. The this compound scaffold, possessing a bulky alkyl group and a phenyl ring, presents a foundational structure for the design of new NLO materials. Further functionalization of the phenyl ring with strong electron-donating or -withdrawing groups could lead to materials with significant NLO efficiencies.

Table 1: NLO Properties of Selected Pyrazole Derivatives

| Compound | First Hyperpolarizability (β₀) | Second Hyperpolarizability (γ₀) |

|---|---|---|

| (E)-4-((1,1-dioxido-3-oxobenzo[b]thiophen-2(3H)-ylidene) ethyl)-1-phenyl-1H-pyrazol-5(4H)-one derived styryl dyes | High values reported | High values reported |

| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | High NLO response | Not specified |

| (E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole | High NLO response | Not specified |

This table presents data for related pyrazole derivatives to illustrate the potential for NLO properties in this class of compounds.

Exploration for Electronic and Optoelectronic Devices

The photophysical properties of pyrazole derivatives make them attractive for applications in electronic and optoelectronic devices. researchgate.net Their inherent fluorescence and charge transport capabilities are key to their utility in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. nih.gov The this compound scaffold can be chemically modified to tune its electronic properties. For example, extending the π-conjugation by introducing other aromatic or heteroaromatic rings can alter the HOMO-LUMO energy gap, thereby influencing the emission color and efficiency in OLEDs. The tert-butyl group can improve the processability and film-forming properties of these materials, which is crucial for device fabrication. The investigation of this scaffold in the development of new materials for electronic and optoelectronic applications is a promising area of research.

Research in Agricultural Chemistry

In the field of agricultural chemistry, the pyrazole scaffold is a well-established pharmacophore found in numerous commercial pesticides and herbicides. clockss.org The unique chemical environment of the pyrazole ring allows for diverse interactions with biological targets in pests and weeds.

Role in the Development of Herbicides and Pesticides

Pyrazole derivatives have been successfully developed into commercial herbicides and insecticides. clockss.org For instance, tebufenpyrad (B1682729) is a pyrazole-based acaricide and insecticide that acts as a mitochondrial complex I inhibitor. wikipedia.org The herbicidal activity of some pyrazole compounds is linked to the inhibition of protoporphyrinogen (B1215707) oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The substituents on the pyrazole ring play a critical role in determining the biological activity and selectivity. A study on substituted 3-phenyl benzoylpyrazoles revealed that the presence of a tert-butyl group on the pyrazole ring enhanced herbicidal activity against certain grass weeds. nih.gov This highlights the potential of the this compound scaffold as a basis for the design of new and effective agrochemicals.

Investigation as a Scaffold for Agrochemical Agents

The this compound core structure is a valuable starting point for the synthesis of new agrochemical agents. nih.gov By introducing various functional groups at different positions of the pyrazole and phenyl rings, libraries of new compounds can be generated and screened for their herbicidal, insecticidal, and fungicidal activities. nih.govresearchgate.net The lipophilic nature of the tert-butyl group can enhance the penetration of the active compound through the waxy cuticles of plants or the exoskeletons of insects, while the phenyl group offers a site for further chemical modification to optimize biological activity and selectivity.

Table 2: Examples of Pyrazole-Based Agrochemicals

| Compound Name | Type | Mode of Action |

|---|---|---|

| Tebufenpyrad wikipedia.org | Acaricide, Insecticide | Mitochondrial complex I inhibitor |

| Pyraflufen-ethyl clockss.org | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor |

| Fluazolate clockss.org | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor |

| Pinoxaden clockss.org | Herbicide | ACCase inhibitor |

| Pyraclonil clockss.org | Herbicide | PPO inhibitor |

This table showcases the diversity of agrochemical applications for compounds containing a pyrazole core.

Exploration as a Scaffold in Medicinal Chemistry Research

The pyrazole ring is a prominent feature in many biologically active compounds and approved drugs, demonstrating its importance as a privileged scaffold in medicinal chemistry. nih.govglobalresearchonline.net Pyrazole-containing molecules have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. globalresearchonline.net The this compound scaffold provides a robust framework for the development of novel therapeutic agents. The specific substitution pattern of a tert-butyl group at the N1 position and a phenyl group at the C3 position can influence the compound's pharmacokinetic and pharmacodynamic properties. The tert-butyl group can impart metabolic stability and enhance oral bioavailability, while the phenyl ring can be involved in crucial binding interactions with biological targets. Researchers have synthesized and evaluated numerous pyrazole derivatives for various therapeutic applications, and the this compound structure serves as a promising template for further exploration in drug discovery. mdpi.com

Table 3: Medicinal Applications of Selected Pyrazole Derivatives

| Compound/Drug Name | Therapeutic Area | Mechanism of Action/Target |

|---|---|---|

| Celecoxib | Anti-inflammatory | COX-2 inhibitor |

| Sildenafil | Erectile dysfunction | PDE5 inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | CB1 receptor antagonist |

| Lonazolac | Anti-inflammatory | Not specified |

| Epirizole | Anti-inflammatory | Not specified |

This table provides examples of the therapeutic relevance of the pyrazole scaffold.

Design Principles for Pyrazole-Containing Pharmacophores

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. researchgate.net This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework in various biologically active compounds and approved drugs. nih.govnih.gov The design of pharmacophores containing the pyrazole moiety is guided by several key principles that leverage its unique physicochemical properties.

A primary design principle involves utilizing the pyrazole core as a rigid and stable linker to orient various functional groups in a precise three-dimensional arrangement. nih.gov The substitutions, additions, or removal of different functional groups on the pyrazole ring are crucial for synthesizing lead compounds effective against complex diseases. nih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, facilitating interactions with biological targets. The tautomeric forms of pyrazole can also play a key role in its interaction with enzyme active sites. nih.gov

The substitution pattern on the pyrazole ring significantly influences its pharmacological profile. For instance, in the case of this compound, the bulky tert-butyl group at the N1 position and the phenyl group at the C3 position introduce significant steric and hydrophobic characteristics. These groups can engage in hydrophobic interactions within the binding pockets of target proteins. nih.gov Studies on pyrazole-based inhibitors have shown that a tert-butyl substituent on the C3 position of the pyrazole ring, combined with a phenyl group on the N1 position, is a highly favorable substitution pattern for certain enzymatic activities. nih.gov The addition of electron-withdrawing groups, such as nitro and bromo groups, to a pyrazole scaffold has been shown to enhance antinociceptive efficacy in some derivatives. nih.gov Conversely, the presence of an electron-donating methyl group on the N1 position of the pyrazole moiety enhanced the antifungal activity in another series of compounds. ekb.eg These examples highlight the principle that modifying the electronic properties and steric bulk of substituents is a critical strategy in designing pyrazole-containing pharmacophores.

Enzyme Inhibition Studies and Modulation of Biological Pathways

The this compound scaffold is a core component of various molecules designed for enzyme inhibition. Research has demonstrated that this particular substitution pattern is crucial for potent inhibitory activity against specific enzymes, thereby modulating key biological pathways.

One significant area of study involves the inhibition of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. In a series of pyrazole-based urea (B33335) derivatives, the combination of a tert-butyl group at the C3 position and a phenyl group at the N1 position of the pyrazole ring was identified as the most favorable substitution pattern for FLT3 inhibition. nih.gov The pyrazole group of these inhibitors binds to a hydrophobic allosteric pocket of the enzyme. nih.gov The tert-butyl group at the C3 position overlaps with the tert-butyl group of a known inhibitor, quizartinib, while the N-substituent forms hydrophobic contacts with the α-C helix of the protein. nih.gov Compounds lacking either the tert-butyl group or the N-phenyl substituent were found to be inactive, underscoring the importance of this specific arrangement for enzymatic engagement. nih.gov

The table below presents data on the enzymatic and cellular potencies of selected pyrazole derivatives against FLT3, illustrating the impact of substitutions on the pyrazole ring.

| Compound | R1 (C3-substituent) | R2 (N1-substituent) | rFLT3 IC50 (μM) |